

An In-depth Technical Guide to Disperse Orange 3 (CAS 730-40-5)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 3 (DO3), with the CAS number 730-40-5, is a monoazo dye belonging to the disperse class of colorants.[1] Chemically known as 4-[(4-nitrophenyl)diazenyl]aniline, it is characterized by an azobenzene structure substituted with an amino group and a nitro group at the 4 and 4' positions, respectively.[2] This dye is primarily utilized in the textile industry for coloring synthetic fibers such as polyester, acetate, nylon, and acrylics, as well as natural fibers like silk, wool, and cotton.[3][4] Beyond its industrial applications, **Disperse Orange 3** is also a subject of scientific research, particularly in the fields of toxicology, materials science, and analytical chemistry, owing to its potential to induce contact dermatitis and its interesting physicochemical properties.[1] This guide provides a comprehensive overview of the characterization of **Disperse Orange 3**, including its physicochemical properties, synthesis, analytical methods for its determination, and toxicological profile.

Physicochemical Properties

Disperse Orange 3 is a red to dark brown or orange to yellow-red powder.[5] It is soluble in organic solvents such as ethanol, acetone, and toluene, but has very low solubility in water.[3] [5] The key physicochemical properties of **Disperse Orange 3** are summarized in the table below.



Property	Value	Reference(s)
Molecular Formula	C12H10N4O2	[3]
Molecular Weight	242.23 g/mol	[3]
Melting Point	~200-220 °C (decomposes)	[3]
Boiling Point	460.2 °C at 760 mmHg (estimated)	[3]
Density	1.34 g/cm ³	[3]
Appearance	Orange, yellow-light red powder	[3]
Solubility	Soluble in ethanol, acetone, toluene. Very slightly soluble in chloroform (heated, sonicated), slightly soluble in DMSO and methanol.	[3]
λтах	415 nm, 443 nm	[1][6]
log Pow (Octanol/Water Partition Coefficient)	2.7	[3]

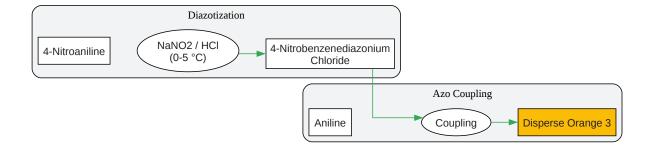
Synthesis

The synthesis of **Disperse Orange 3** typically involves a diazotization reaction followed by an azo coupling. A general and a more detailed laboratory-scale synthesis are described below.

General Synthesis Workflow

The industrial synthesis of **Disperse Orange 3** involves the diazotization of 4-nitrobenzenamine, which is then coupled with aniline.[7]





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Caption: General synthesis pathway for **Disperse Orange 3**.

Detailed Experimental Protocol for Synthesis

This protocol describes a laboratory-scale synthesis of **Disperse Orange 3**.[7]

Materials:

- p-Phenylenediamine
- Dilute Hydrochloric Acid (5 mol/L)
- Sodium Nitrite (NaNO₂)
- Urea
- p-Nitroaniline
- Saturated Potassium Carbonate Solution
- Water
- 500 ml three-necked flask equipped with a mechanical stirrer and thermometer



- Constant-pressure dropping funnel
- Ice bath
- Filtration apparatus
- Vacuum drying oven

Procedure:

- Diazotization of p-Phenylenediamine:
 - In a 500 ml three-necked flask, add the p-phenylenediamine product and 250.0 ml of dilute hydrochloric acid (5 mol/L).
 - Cool the mixture to a temperature of -5 °C to 0 °C using an ice bath.
 - Slowly add a solution of 7.11 g (0.103 mol) of sodium nitrite dissolved in 40.0 ml of water dropwise using a constant-pressure dropping funnel, while maintaining the temperature between -5 °C and 0 °C.
 - After the addition is complete, stir the reaction mixture at 0-5 °C for 60 minutes.
- Urea Addition:
 - Add a solution of 10 g (0.166 mol) of urea dissolved in 40.0 ml of water to the reaction mixture and stir for 30 minutes to remove excess nitrous acid.
- Coupling Reaction:
 - Prepare a solution of 14.35 g (0.104 mol) of p-nitroaniline dissolved in 50.0 ml of 5 mol/L dilute hydrochloric acid.
 - Add this p-nitroaniline solution dropwise to the reaction mixture.
 - After the addition is complete, continue the reaction for another 30 minutes.
- Neutralization and Isolation:



- At a low temperature, neutralize the reaction mixture with a saturated potassium carbonate solution until a precipitate forms.
- Filter the precipitate and wash it with water.
- Dry the collected product under vacuum.

Purification: While the provided synthesis protocol yields the product, for obtaining an analytical standard, purification is necessary. Recrystallization is a common method for purifying solid organic compounds. Based on its solubility profile, a suitable solvent system for recrystallization could be a mixture of ethanol and water, or toluene. The crude product would be dissolved in a minimum amount of the hot solvent, and then cooled slowly to allow for the formation of crystals. The purified crystals would then be collected by filtration.

Analytical Characterization

Various analytical techniques are employed for the characterization and quantification of **Disperse Orange 3**.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of disperse dyes.

Experimental Protocol (HPLC-DAD):[8]

- Instrumentation: A high-performance liquid chromatograph equipped with a Diode Array Detector (DAD).
- Column: A reversed-phase C18 column (e.g., Kinetex C18, 100 x 2.1 mm, 1.7 μm).[9]
- Mobile Phase: A gradient elution using acetonitrile and 0.1% formic acid in water.[8][9]
- Flow Rate: 0.3 mL/min.[9]
- Injection Volume: 10 μL.
- Detection: Diode Array Detector at 420 nm.[8]



• Sample Preparation: Textile samples can be extracted with chlorobenzene. After solvent removal, the residue is dissolved in methanol for injection.[8]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of azo dyes, often after a reduction step to form corresponding amines.

Experimental Protocol (GC-MS):[10]

- Instrumentation: A gas chromatograph coupled to a mass spectrometer.
- Column: An Agilent J&W DB-5ms Ultra Inert capillary column (30 m × 0.25 mm, 0.25 μm).
- · Carrier Gas: Helium.
- Injection Mode: Splitless.
- Oven Temperature Program:
 - Initial temperature: 80 °C for 1 min.
 - Ramp 1: Increase to 210 °C at 12 °C/min.
 - Ramp 2: Increase to 230 °C at 15 °C/min and hold for 4 min.
 - Ramp 3: Increase to 250 °C at 3 °C/min.
 - Ramp 4: Increase to 300 °C at 40 °C/min.
- MS Parameters:
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
- Sample Preparation: For analysis of azo dyes in textiles, a reductive cleavage step is often
 performed to convert the dye into its constituent aromatic amines, which are then extracted
 and analyzed.



Spectroscopic Characterization

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to determine the maximum absorption wavelength (λ max) of **Disperse Orange 3**.

Experimental Protocol (UV-Vis):

- Instrumentation: A UV-Vis spectrophotometer.
- Solvent: Ethanol.
- Procedure:
 - Prepare a stock solution of Disperse Orange 3 in ethanol.
 - Prepare a series of dilutions from the stock solution.
 - Use ethanol as a blank to zero the spectrophotometer.
 - Measure the absorbance of each solution across the UV-Vis spectrum (typically 200-800 nm) to determine the λmax.
- Observed λmax: 415 nm and 443 nm.[1][6]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

FTIR Spectral Data:[11]



Wavenumber (cm ⁻¹)	Assignment	
3434, 3404	O-H stretching (likely due to moisture)	
3128	N-H stretching	
2927	C-H stretching (aromatic)	
1641, 1600	C=C stretching (aromatic)	
1513	NO ₂ asymmetric stretching	
1456, 1425	C-H bending	
1393	N=N stretching (azo group)	
1342	NO ₂ symmetric stretching	
1139, 1133, 1107	C-N stretching	
856, 831, 754	C-H out-of-plane bending	
658	C-C bending	

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of a molecule. While a dedicated spectrum for **Disperse Orange 3** was not found, data for the closely related precursor, 4-nitroaniline, is available and provides insight into the expected chemical shifts.

Expected ¹H and ¹³C NMR Spectral Features: The ¹H NMR spectrum would be expected to show signals in the aromatic region (typically 6.5-8.5 ppm) corresponding to the protons on the two benzene rings. The protons on the ring with the amino group would be expected to be more upfield compared to the protons on the ring with the electron-withdrawing nitro group. The ¹³C NMR spectrum would show distinct signals for each of the 12 carbon atoms, with the carbons attached to the nitrogen atoms and the nitro group showing characteristic chemical shifts.

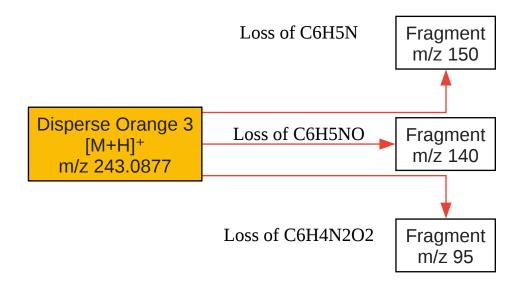
Mass Spectrometry (MS)



Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

Mass Spectral Data (MS/MS):[12]

- Precursor Ion [M+H]+: m/z 243.0877
- Major Fragment Ions (m/z): 95, 140, 150



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Caption: Proposed fragmentation pathway of **Disperse Orange 3**.

Toxicology and Biological Effects

Disperse Orange 3 is a known skin sensitizer and can cause allergic contact dermatitis.[1] There is also some evidence of a carcinogenic effect, although more data is needed for a conclusive assessment.

Toxicological Data Summary:

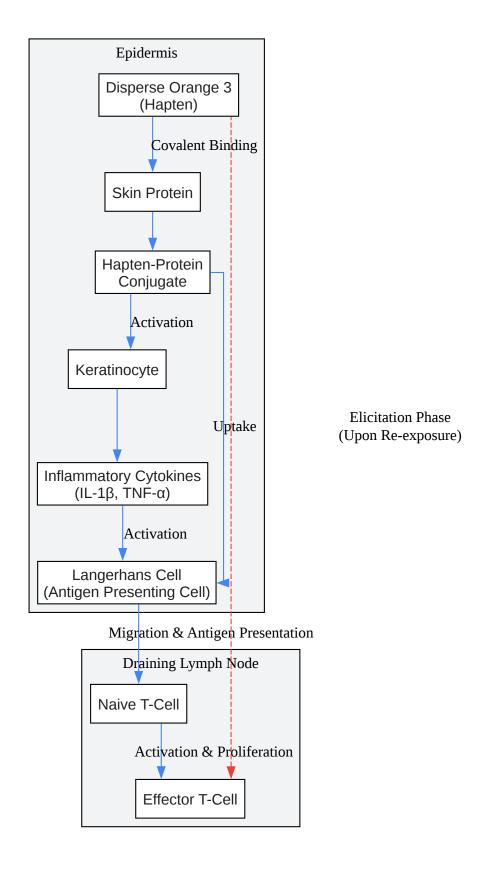


Endpoint	Result	Reference(s)
Acute Oral Toxicity (LD50)	Not classified as acutely toxic.	[13]
Skin Irritation	Causes skin irritation.	[13]
Eye Irritation	Causes serious eye irritation.	[13]
Skin Sensitization	May cause an allergic skin reaction.	[13]
Mutagenicity (Ames Test)	Disperse Yellow 3 (a related azo dye) was mutagenic to bacteria. Data for DO3 is limited.	[14]
Carcinogenicity	Limited evidence of a carcinogenic effect.	[13]

Mechanism of Skin Sensitization

Allergic contact dermatitis (ACD) is a T-cell-mediated type IV hypersensitivity reaction.[15] For small molecules like **Disperse Orange 3** (haptens), the sensitization process involves binding to skin proteins to form a hapten-protein conjugate, which is then recognized by the immune system.





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Caption: Signaling pathway of skin sensitization by **Disperse Orange 3**.



The sensitization phase involves the initial contact with the allergen. **Disperse Orange 3** penetrates the skin and binds to proteins, forming an immunogenic complex. This complex is taken up by Langerhans cells, which are antigen-presenting cells in the skin.[16] Activated Langerhans cells migrate to the draining lymph nodes and present the antigen to naive T-cells, leading to the proliferation of allergen-specific effector T-cells.[7] Upon subsequent exposure to **Disperse Orange 3** (the elicitation phase), these memory T-cells are rapidly activated, leading to the release of inflammatory cytokines and the clinical manifestation of allergic contact dermatitis.[17]

Conclusion

Disperse Orange 3 (CAS 730-40-5) is a commercially significant azo dye with a well-defined chemical structure and physicochemical properties. Its synthesis is straightforward, involving standard diazotization and azo coupling reactions. A range of analytical methods, including HPLC, GC-MS, and various spectroscopic techniques, are available for its characterization and quantification. A key area of concern for this compound is its toxicological profile, particularly its potential to cause allergic contact dermatitis through a T-cell mediated immune response. This technical guide provides a foundational understanding of Disperse Orange 3 for professionals in research, drug development, and related scientific fields, highlighting the key aspects of its chemistry, analysis, and biological activity. Further research into its detailed metabolic pathways and long-term toxicological effects is warranted.

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